molecular formula C14H11BrN6O2 B2657443 3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921803-11-4

3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione

Cat. No.: B2657443
CAS No.: 921803-11-4
M. Wt: 375.186
InChI Key: ILCDERDEFDAFHI-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C14H11BrN6O2 and its molecular weight is 375.186. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

A notable application of 3-(4-bromophenyl)-5,9-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione derivatives is in the field of cancer research. Novel fused [1,2,3]triazolo[4',5':3,4] pyrrolo[2,1-f]purine derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against several human cancer cell lines. Some derivatives showed significant activity against MCF-7 and A-549 cell lines, with IC50 values ranging from 11.5 to 15.3 μM, comparable to the standard drug doxorubicin. Molecular docking studies complemented these findings, suggesting potential as anticancer agents (Sucharitha et al., 2021).

Antimicrobial and Antiviral Activities

Another area of research interest is the development of new compounds with improved antineoplastic, anti-HIV-1, and antimicrobial activities. The synthesis of new triazino and triazolo[4,3-e]purine derivatives has been described, showing considerable activity against melanoma MALME-3M, non-small lung cancer HOP-92, breast cancer T-47D, and moderate activity against HIV-1. These derivatives also exhibited antimicrobial activity against P. aeruginosa, P. vulgaris, and S. aureus, highlighting their potential in antimicrobial and antiviral therapy (Ashour et al., 2012).

Coordination Chemistry

The interaction of certain purine derivatives with divalent metal cations in aqueous media to generate solid complexes has been studied. The crystal structure of these complexes revealed second-sphere interactions, characterized by a network of well-defined hydrogen bonds, suggesting applications in coordination chemistry and potential use in catalysis and material science (Maldonado et al., 2009).

Synthetic Chemistry

In synthetic chemistry, the reactions of 3,5-dibromo-1-(thiiran-2-ylmethyl)-1,2,4-triazole with NH-azoles have been explored, leading to the formation of diverse heterocyclic compounds. These reactions underline the versatility of purine derivatives in synthesizing new chemical entities, which could have further applications in medicinal chemistry and drug design (Khaliullin et al., 2014).

Polymer Science

The development of novel urazole containing compounds and their application in the synthesis of new poly(urea-urethane)s using ionic liquids and microwave irradiation highlights the role of purine derivatives in polymer science. These polymers have potential applications in various fields, including materials science, due to their solubility, inherent viscosities, and the efficiency of their synthesis processes (Mallakpour & Rafiee, 2007).

Properties

IUPAC Name

8-(4-bromophenyl)-1,5-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN6O2/c1-19-9-11(22)16-14(23)20(2)12(9)21-10(17-18-13(19)21)7-3-5-8(15)6-4-7/h3-6H,1-2H3,(H,16,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILCDERDEFDAFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N(C(=O)NC2=O)C)N3C1=NN=C3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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